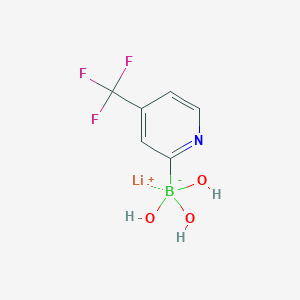

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate” is a chemical compound with the CAS Number: 1393822-85-9 . Its molecular weight is 214.87 . The IUPAC name for this compound is lithium trihydroxy (4- (trifluoromethyl)pyridin-2-yl)borate . The compound is stored in a freezer .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.87 . It is stored in a freezer . Unfortunately, other specific physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Organoboron compounds derived from pyridine, including lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate, have been synthesized and characterized through various methods. These compounds exhibit potential in the formation of complex anions and esterification processes (Mikhaĭlov & Kozminskaya, 1959).

Applications in Cross-Coupling Reactions

- Lithium trihydroxy and triisopropoxy 2-borate salts (LTBS), including those derived from pyridine, have been utilized in modified Suzuki–Miyaura cross-coupling reactions. These salts offer a stable and effective alternative for cross-coupling processes, providing a significant advantage over unstable boronic acids and boronates (Chen et al., 2012).

Pyrotechnic Colorants

- Lithium-based compounds, including lithium salts of bis(azolyl)borates, have been investigated as environmentally friendly red pyrotechnic colorants. These compounds demonstrate the potential of lithium-based formulations in producing red light in pyrotechnic displays, highlighting the versatility of lithium-based compounds in pyrotechnics (Dufter et al., 2019; Dufter et al., 2020).

Electrochemical Applications

- In the field of electrochemistry, lithium-based borate compounds have been explored as additives for lithium battery electrolytes. These compounds, including lithium trihydroxyborates, enhance conductivity and stability, thereby improving the performance and efficiency of lithium batteries (Sun et al., 2002).

Catalysts in Organic Reactions

- Lithium-based borate compounds have been used as catalysts in Friedel–Crafts benzylation reactions, demonstrating their utility in organic synthesis and potential in catalyzing various organic reactions (MukaiyamaTeruaki et al., 2000).

Safety And Hazards

In case of skin contact, eye contact, inhalation, or ingestion, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Propiedades

IUPAC Name |

lithium;trihydroxy-[4-(trifluoromethyl)pyridin-2-yl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAUNBHLSRPNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3LiNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)

![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)